4-Methoxy-tempo

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

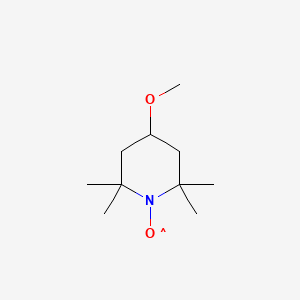

4-Methoxy-TEMPO: (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) is a stable nitroxide free radical. It is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a methoxy group at the 4-position. This compound is widely used in organic and pharmaceutical syntheses, particularly for the oxidation of alcohols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxy-TEMPO can be synthesized through the reaction of 4-methoxy-2,2,6,6-tetramethylpiperidine with an oxidizing agent. The reaction typically involves the use of reagents such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Catalytic 1,2-Dioxygenation of 1,3-Dienes

4-Methoxy-TEMPO facilitates the metal-free 1,2-dioxygenation of 1,3-dienes using carboxylic acids as oxidants. The reaction proceeds via a radical-mediated pathway, yielding vicinal diols with high regioselectivity . Key experimental conditions and outcomes include:

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| 1,3-Pentadiene | 59 | TEMPO derivative, DCE solvent |

| 1,3-Butadiene | 54 | Pentafluorobenzoic acid, 24 h |

| This compound | 40 | Scalable to 1 mmol |

The 4-methoxy substituent enhances solubility and reaction efficiency compared to other TEMPO derivatives, achieving up to 59% isolated yield under optimized conditions .

Biological Oxidative Stress Induction

This compound induces oxidative stress in cellular systems, generating reactive oxygen species (ROS) and depleting glutathione (GSH). Key findings:

| Cell Line | ROS Fold Increase | GSH/GSSG Ratio | Concentration |

|---|---|---|---|

| HepG2 | 4.4-fold (5 mM, 2 h) | 0.22 (2 mM, 4 h) | 0.5–5 mM |

| L5178Y | 3.5-fold (4 mM, 2 h) | 0.35 (4 mM, 4 h) | 1–5 mM |

This pro-oxidant activity correlates with DNA damage markers (γ-H2AX, p-Chk1/2) and apoptosis induction .

Therapeutic Potential

Recent studies show this compound reduces serum amyloid A (SAA)-mediated vascular dysfunction by restoring nitric oxide (NO) signaling . Its radical-scavenging properties are under investigation for neurodegenerative and cardiovascular diseases .

Applications De Recherche Scientifique

Organic Synthesis

4-Methoxy-TEMPO is widely utilized as an oxidation catalyst in organic chemistry. Its ability to facilitate the oxidation of alcohols to aldehydes and ketones is well-documented. The compound is particularly effective in promoting aerobic oxidative synthesis reactions. For instance, it has been employed to synthesize 2-substituted benzoxazoles, benzothiazoles, and benzimidazoles efficiently .

Table 1: Oxidation Reactions Catalyzed by this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Alcohol Oxidation | Aldehydes/Ketones | High | |

| Synthesis of Benzoxazoles | Benzoxazoles | Efficient | |

| Synthesis of Benzothiazoles | Benzothiazoles | Efficient |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can inhibit oxidative stress-induced damage in various cell lines. For example, studies have shown that it mitigates the effects of reactive oxygen species (ROS) in HepG2 hepatoma cells, thereby reducing cytotoxicity and promoting cell viability .

Anti-inflammatory Effects

In experimental models of colitis, this compound has demonstrated the ability to attenuate inflammation and improve clinical outcomes. In a study involving dextran sodium sulfate-induced colitis in mice, treatment with this compound resulted in reduced body weight loss and improved clinical scores .

Table 2: Effects of this compound on Inflammation

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| Body Weight Loss (%) | 50 | 25 | <0.05 |

| Clinical Score Improvement | - | +53% | <0.05 |

| Serum Lipid Peroxidation | Elevated | Reduced | <0.05 |

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Oxidative Stress Modulation : It induces ROS generation while simultaneously depleting glutathione levels, indicating a dual role as both an oxidant and antioxidant depending on the context .

- Activation of Signaling Pathways : Studies have shown that it activates the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation .

- Genotoxicity Assessment : Comparative studies have indicated that while TEMPO itself is mutagenic, this compound exhibits lower genotoxicity compared to other derivatives like 4-hydroxy-TEMPO . This suggests a potentially safer profile for therapeutic applications.

Case Study 1: HepG2 Cell Line

In a detailed study assessing the cytotoxic effects of various nitroxides including this compound on HepG2 cells, it was found that this compound induced significant cytotoxicity at concentrations above 1 mM over a duration of 4 hours . The study utilized MTS assays and ATP content measurements to quantify cell viability.

Case Study 2: Colitis Model

In another study focused on inflammatory bowel disease models, mice treated with this compound showed marked improvements in clinical symptoms associated with colitis. The treatment led to significant reductions in inflammatory markers and improved overall health indicators compared to untreated controls .

Mécanisme D'action

The mechanism by which 4-Methoxy-TEMPO exerts its effects involves the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinases (JNK). This leads to oxidative stress, DNA damage, and the induction of autophagy and apoptosis in cells . The compound’s ability to scavenge radicals also contributes to its protective effects in biological systems .

Comparaison Avec Des Composés Similaires

4-Methoxy-TEMPO is compared with other TEMPO derivatives such as:

- 4-Hydroxy-TEMPO

- 4-Oxo-TEMPO

- 4-Acetamido-TEMPO

- 4-Amino-TEMPO

- 4-Maleimido-TEMPO

Uniqueness: this compound is unique due to its methoxy substituent, which enhances its stability and effectiveness as a radical scavenger and oxidation catalyst . This makes it particularly useful in applications where stability and reactivity are crucial.

Propriétés

Formule moléculaire |

C10H20NO2 |

|---|---|

Poids moléculaire |

186.27 g/mol |

InChI |

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3 |

Clé InChI |

SFXHWRCRQNGVLJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CC(N1[O])(C)C)OC)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.